2-bromo-N,N-diphenylaniline
Overview
Description
2-Bromo-N,N-diphenylaniline is a compound that can be synthesized through various methods involving palladium-catalyzed reactions. It is a derivative of diphenylamine, which is a key intermediate in the synthesis of numerous organic compounds, including pharmaceuticals and materials with specific electronic properties.
Synthesis Analysis
The synthesis of substituted diphenylamines, which are closely related to 2-bromo-N,N-diphenylaniline, can be achieved through Pd(0)-catalyzed N-arylation using o-nitroanilines and nitro-substituted aryl bromides . Another relevant synthesis method involves the Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation process starting from N-phenylbenzimidamides and bromobenzenes . Additionally, the synthesis of arylated heteroaromatics, which share a similar aryl bromide starting material, can be performed via Pd-catalyzed ligand-free cross-coupling with iodine(III) reagents . A specific example of a compound synthesized from a brominated precursor is 4-((4′-N,N-diphenyl)phenyl)-2,2′-bipyridine, which was obtained through a series of reactions including bromination and the Suzuki coupling reaction .
Molecular Structure Analysis
The molecular structure of compounds related to 2-bromo-N,N-diphenylaniline can be characterized using various spectroscopic techniques. For instance, the structure of 2-amino-2`(diphenylamino)-propane-1,3-diol, a compound synthesized from a brominated precursor, was characterized by 13C NMR and IR spectroscopy . Similarly, the structure of 4-((4′-N,N-diphenyl)phenyl)-2,2′-bipyridine was confirmed by elementary analysis and 1H NMR spectra .
Chemical Reactions Analysis
The chemical reactions involving brominated diphenylamines often include palladium-catalyzed coupling reactions, which are a cornerstone in the synthesis of complex organic molecules. The Pd-catalyzed N-arylation is a common reaction for constructing C-N bonds, as seen in the synthesis of 2-hydroxyphenazine and 1,2-diphenyl-1H-benzo[d]imidazole derivatives . The Smiles rearrangement is another reaction that can be used to synthesize brominated compounds, such as 3-bromo-1-methylphenothiazines, from diphenyl sulfides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-N,N-diphenylaniline and related compounds can be inferred from their structural analogs. For example, the solubility and structural homogeneity of poly(para-2,5-di-n-hexylphenylene) synthesized via Pd-catalyzed coupling of a brominated precursor were characterized by NMR, GPC, and osmometry . The photophysical properties of 4-((4′-N,N-diphenyl)phenyl)-2,2′-bipyridine were studied through its UV-Vis and photoluminescence spectra in ethanol . These properties are crucial for the application of such compounds in electronic materials and other specialized fields.
Scientific Research Applications
Synthesis of (E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline
Scientific Field: Organic Chemistry
Summary of the Application
This compound is synthesized using 2-bromo-N,N-diphenylaniline as a starting material. The (diphenylamino)phenylethenyl group-containing chromophores are widely employed to design effective materials with useful electronic properties .
Methods of Application or Experimental Procedures: The compound was regioselectively obtained by the Heck reaction of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine with N,N-diphenyl-4-vinylaniline .
Results or Outcomes: The structure of the newly synthesized compound was established by means of elemental analysis, high resolution mass-spectrometry, 1H, 13C, NOESY NMR, IR and UV spectroscopy and mass-spectrometry .
Synthesis of Phenothiazine Derivatives and Diketopyrrolopyrrole-Based Conjugated Polymers
Scientific Field: Polymer Chemistry
Methods of Application or Experimental Procedures: The polymers were synthesized via direct arylation polymerization using a palladium catalyst system .
Results or Outcomes: The synthesized polymers were characterized via GPC, 1H NMR, FTIR, XRD, DSC, PL and UV-Vis spectroscopy, and used for fabrication of organic field effect transistors .
Synthesis of Organic Photocatalysts Based on Dithieno[3,2-b:2′,3′-d]pyrrole
Scientific Field: Photocatalysis
Methods of Application or Experimental Procedures: The photocatalysts were synthesized through C-N coupling reactions .
Results or Outcomes: The chemical structures and the optical properties of the obtained organic photocatalysts were characterized via 1H NMR, 13C NMR, elemental analysis, and UV-Vis spectroscopy . The photocatalysts were used for the polymerization of methyl methacrylate, 2-(dimethylamino)ethyl methacrylate and tert-butyl methacrylate monomers under 365 nm UV irradiation, resulting in (meth)acrylate polymers with controlled molecular weights and low polydispersity indexes .
Synthesis of Bis[(2-dimethylamino)phenyl]amine
Scientific Field: Organic Chemistry
Methods of Application or Experimental Procedures: The synthesis involves a multi-step reaction procedure .
Results or Outcomes: The product, bis[(2-dimethylamino)phenyl]amine, was obtained .
Construction of Multifunctional Nanomicelles for Photodynamic Therapy
Scientific Field: Nanomedicine
Methods of Application or Experimental Procedures: The organic photocatalyst was synthesized through C-N coupling reactions . The nanomicelles were then constructed by an aggregation and de-aggregation strategy .
Results or Outcomes: The nanomicelles exhibited strong NIR II fluorescence emission and Type I ROS generation ability, and enhanced T1 relaxivity (r1) . They were used for the polymerization of various monomers under 365 nm UV irradiation, resulting in (meth)acrylate polymers with controlled molecular weights and low polydispersity indexes . These nanomicelles demonstrated good biosafety and long blood circulation time, and successfully realized complementary MR/NIR II fluorescence dual-modal imaging guided photodynamic therapy (PDT) to inhibit tumor growth .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-N,N-diphenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIANBZIVBPMJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616860 | |
Record name | 2-Bromo-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N,N-diphenylaniline | |
CAS RN |
78600-31-4 | |
Record name | 2-Bromo-N,N-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromotriphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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